3,4'-Dimethoxy-2'-hydroxychalcone

Description

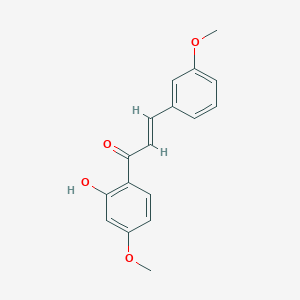

3,4'-Dimethoxy-2'-hydroxychalcone (CAS: 19152-36-4) is a synthetic chalcone derivative characterized by a hydroxyl group at the 2'-position and methoxy groups at the 3- and 4'-positions of its two aromatic rings. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol . The α,β-unsaturated ketone moiety in its structure serves as a key pharmacophore, enabling interactions with biological targets such as the Nrf2 pathway and enzymes involved in oxidative stress responses .

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNMOBIPLWIWDF-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using ultrasound-assisted methods. For instance, using anhydrous ethanol as the solvent, a reaction temperature of 30°C, and ultrasonic radiation of 240 W for 20 minutes can yield up to 92.1% of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation and nitration reactions can be performed using halogens or nitrating agents under acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4’-Dimethoxy-2’-hydroxychalcone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of new flavonoid and chalcone derivatives.

Biology: Studied for its antimicrobial properties and potential as an anti-inflammatory agent.

Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3,4’-Dimethoxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways.

Anti-inflammatory Activity: It inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Chalcones are highly tunable scaffolds, and minor modifications to their substituents significantly alter their biological and physicochemical properties. Below is a detailed comparison of 3,4'-Dimethoxy-2'-hydroxychalcone with analogs based on substituent patterns, synthesis, bioactivity, and pharmacokinetics.

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Key Chalcone Derivatives

Key Observations :

- Chlorine Substitution : The addition of chlorine (e.g., in 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone) enhances Nrf2-mediated transcriptional activity and glutathione biosynthesis, critical for chemoprevention . In contrast, this compound lacks chlorine, which may reduce its potency in glutathione induction but improve metabolic stability.

- Methoxy Positioning : Symmetric methoxy groups (e.g., 4,4'-dimethoxy-2'-hydroxychalcone) may enhance plasma stability compared to asymmetric analogs .

Key Findings :

- Nrf2 Activation : Chlorinated analogs exhibit stronger Nrf2 activation, while methoxy-rich derivatives like this compound may require additional hydroxyl groups for comparable activity .

- Antimicrobial Activity: Chlorine substitution (e.g., 2-chloro-2'-hydroxychalcone) significantly enhances antimicrobial properties compared to non-chlorinated analogs .

Pharmacokinetic and Physicochemical Properties

Table 4: Pharmacokinetic and Solubility Data

Insights :

- Plasma Stability : Hydroxychalcones generally exhibit >85% recovery in plasma, with methoxy groups enhancing stability but reducing solubility .

Biological Activity

3,4'-Dimethoxy-2'-hydroxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound exhibits significant interactions with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission. By inhibiting this enzyme, the compound increases acetylcholine levels, potentially enhancing cognitive functions.

- Cell Signaling Modulation : The compound influences key signaling pathways, notably the NF-κB pathway, which plays a vital role in inflammation and immune responses.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a critical antioxidant in cells.

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory properties .

- Antimicrobial Properties : this compound disrupts microbial cell membranes and inhibits essential enzymes necessary for microbial survival.

- Anticancer Activity : It induces apoptosis in cancer cells by modulating various signaling pathways and causing cell cycle arrest.

In Vitro Studies

A study examining the effects of this compound on HeLa cancer cells demonstrated its potential anticancer properties. The results indicated that treatment with this compound led to increased late apoptosis rates compared to control groups:

| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

|---|---|---|---|---|

| Control | 93.56 | 0.85 | 2.75 | 2.92 |

| IC50 | 90.30 | 0.83 | 4.47 | 4.56 |

This data suggests that while the compound shows promise in inducing apoptosis, its effects are moderate compared to established chemotherapeutics like doxorubicin .

In Vivo Studies

In animal models, varying dosages of this compound have revealed beneficial effects such as reduced inflammation and oxidative stress markers. For instance, lower doses have been associated with significant reductions in malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, it is useful to compare it with other chalcone derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2',3,4-Trihydroxychalcone | Contains three hydroxyl groups | Enhanced antioxidant activity |

| 2',6-Dihydroxychalcone | Hydroxyl groups at different positions | Distinct anti-inflammatory effects |

| 2',4-Dimethoxychalcone | Methoxy groups at different positions | Strong antimicrobial properties |

The presence of both methoxy and hydroxyl substituents in this compound contributes to its unique biological activity profile compared to other chalcones.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of 3,4'-Dimethoxy-2'-hydroxychalcone relevant to its characterization in research settings?

- The compound is characterized by the molecular formula C₁₇H₁₆O₄ , a molecular weight of 284.31 g/mol , and the CAS registry number 19152-36-4 (or 2198-19-8 for alternative nomenclature). Key structural features include a chalcone backbone with methoxy (-OCH₃) groups at the 3- and 4'-positions and a hydroxyl (-OH) group at the 2'-position. Physicochemical properties such as purity (≥95%) and stability under standard laboratory storage conditions (room temperature) are critical for reproducibility in experiments .

Q. What spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound in synthetic preparations?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for tracking synthetic byproducts and confirming molecular ions (e.g., m/z 284.31). Ultra-High-Performance Liquid Chromatography (UHPLC) using a Gemini-NXC18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) provides high-resolution separation of impurities. FAPA-MS (Flowing Atmospheric Pressure Afterglow Mass Spectrometry) offers rapid analysis without derivatization, ideal for low molecular weight compounds .

Q. What experimental methodologies are employed to evaluate the radical scavenging mechanisms (e.g., HAT vs. SPLET) of this chalcone derivative, and how do solvent environments influence these pathways?

- Density Functional Theory (DFT) calculations are used to determine thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). In the gas phase, hydrogen atom transfer (HAT) dominates due to low BDE values (~75 kcal/mol), while polar solvents like water favor the sequential proton-loss electron transfer (SPLET) mechanism. Experimental validation involves UV-Vis spectroscopy with DPPH/ABTS assays in controlled solvent systems .

Advanced Research Questions

Q. How can researchers optimize biocatalytic hydrogenation protocols for converting this compound into dihydrochalcone derivatives using microbial systems?

- Cyanobacterial strains (e.g., A. laxa) effectively reduce the α,β-unsaturated ketone moiety via NADPH-dependent enzymes. Optimization involves adjusting incubation periods (14 days), culture media (Z8 medium), and post-reaction extraction (methanol + ultrasound-assisted SPE to remove chlorophyll interference). LC-MS/MS with MRM/SRM modes monitors product formation (e.g., m/z 286.32 for dihydrochalcone) .

Q. What computational chemistry approaches (e.g., DFT calculations) provide insights into the structure-activity relationships governing the antioxidant properties of methoxy-substituted chalcones?

- DFT studies at the B3LYP/6-31G(d,p) level reveal that methoxy groups at the 3- and 4'-positions stabilize radical intermediates through resonance effects. The ortho-dihydroxy configuration enhances electron delocalization, lowering BDE values by ~5 kcal/mol compared to mono-methoxy analogs. Solvent effects (PCM model) further validate SPLET dominance in aqueous environments .

Q. How does the spatial arrangement of methoxy substituents influence the metabolic transformation pathways and stability of this compound in biological matrices?

- Positional isomerism significantly impacts biotransformation efficiency. For example, 3,4'-dimethoxy derivatives undergo faster microbial hydrogenation than 2,4'-dimethoxy analogs due to reduced steric hindrance. LC-MS/MS analyses of cellular extracts show metabolites like flavanones and dihydrochalcones, with retention time shifts (~2–3 min) correlating with substituent positions .

Q. What advanced mass spectrometry techniques (e.g., FAPA-MS vs. ESI-MS) offer advantages in analyzing the fragmentation patterns and stability of hydroxychalcone derivatives under varying ionization conditions?

- FAPA-MS generates stable [M+H]⁺ and [M−H]⁻ ions without matrix interference, making it suitable for direct analysis of crude extracts. In contrast, ESI-MS provides higher sensitivity for trace metabolites but requires solvent optimization. Fragmentation pathways (e.g., retro-Diels-Alder cleavages at m/z 135 and 149) are consistent across techniques, enabling cross-method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.